4-Fluoro-3-(trifluoromethyl)aniline

Catalog No.
S749763
CAS No.
2357-47-3
M.F
C7H5F4N
M. Wt
179.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-(trifluoromethyl)aniline

CAS Number

2357-47-3

Product Name

4-Fluoro-3-(trifluoromethyl)aniline

IUPAC Name

4-fluoro-3-(trifluoromethyl)aniline

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

InChI

InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2

InChI Key

PGFQDLOMDIBAPY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F

4-Fluoro-3-(trifluoromethyl)aniline is an aromatic amine with the chemical formula C₇H₅F₄N. This compound features a fluorine atom and a trifluoromethyl group (-CF₃) attached to the benzene ring, which significantly influences its chemical properties and reactivity. The presence of these electronegative groups enhances the compound's polarity and can affect its interactions with biological systems.

This compound is classified under the category of halogenated anilines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties imparted by the trifluoromethyl group make it a subject of interest in various chemical research fields.

  • Electrophilic Substitution Reactions: The electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring more susceptible to electrophilic attack, allowing for further substitution reactions.
  • Nucleophilic Substitution: The amino group (-NH₂) can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reaction conditions.

These reactions are crucial for synthesizing more complex molecules used in various applications.

Research indicates that 4-Fluoro-3-(trifluoromethyl)aniline exhibits notable biological activities, particularly in pharmacology. Its structural characteristics allow it to interact with biological targets effectively, leading to potential applications in drug development.

  • Toxicity: The compound has been reported to have harmful effects if ingested or absorbed through the skin, indicating its potential toxicity in biological systems .
  • Antimicrobial Properties: Some studies suggest that derivatives of trifluoromethylated anilines possess antimicrobial properties, which could be explored for developing new antibiotics or antifungal agents.

Several methods have been developed for synthesizing 4-Fluoro-3-(trifluoromethyl)aniline:

  • Direct Fluorination: This method involves the fluorination of 3-(trifluoromethyl)aniline using fluorinating agents such as Selectfluor or other fluorinating reagents under controlled conditions.
  • Nitration followed by Reduction: Starting from 3-(trifluoromethyl)aniline, nitration can be performed followed by reduction to yield the desired fluorinated product.
  • Substitution Reactions: Utilizing various halogenated compounds as precursors, nucleophilic substitution can be employed to introduce the trifluoromethyl group at the desired position on the aniline structure.

These methods highlight the versatility and adaptability of synthetic routes available for producing this compound.

4-Fluoro-3-(trifluoromethyl)aniline finds utility across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides that leverage its unique electronic properties.
  • Materials Science: It is explored for creating advanced materials with specific electronic or optical properties, particularly in non-linear optical applications .

Studies on 4-Fluoro-3-(trifluoromethyl)aniline's interactions reveal significant insights into its behavior in different environments:

  • Molecular Interactions: Computational studies have been conducted to understand how this compound interacts at a molecular level with various biological targets, aiding in drug design.
  • Solubility and Stability: Research indicates that its solubility and stability are influenced by the presence of fluorine atoms, which can affect its bioavailability and environmental persistence.

These interaction studies are essential for predicting how this compound may behave in biological systems and its potential environmental impact.

Several compounds share structural similarities with 4-Fluoro-3-(trifluoromethyl)aniline, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-Chloro-3-(trifluoromethyl)anilineChlorine atom instead of fluorineDifferent electronic properties; used in similar applications
2-Fluoro-5-(trifluoromethyl)anilineFluorine at a different positionExhibits different reactivity patterns
3-Fluoro-4-(trifluoromethyl)anilineFluorine at another positionAltered biological activity compared to 4-fluoro variant

The uniqueness of 4-Fluoro-3-(trifluoromethyl)aniline lies in its specific arrangement of functional groups, which distinctly influences its reactivity and applications compared to these similar compounds.

Nitration/Fluorination Sequential Approaches

The nitration/fluorination sequential approach represents one of the most established methodologies for synthesizing 4-fluoro-3-(trifluoromethyl)aniline. This traditional route typically begins with the nitration of benzotrifluoride derivatives, followed by subsequent fluorination and reduction steps [1]. The process involves the selective nitration of trifluoromethylated aromatic precursors using mixtures of nitric acid and sulfuric acid, where sulfuric acid concentrations of at least 96% and fuming nitric acid containing approximately 100% hydrogen nitrate are preferred for optimal results [1].

The sequential approach demonstrates variable regioselectivity depending on the starting material and reaction conditions. Research indicates that nitrating benzotrifluoride followed by reduction of the resulting nitrobenzotrifluoride provides substantial amounts of 3-trifluoromethylaniline (approximately 90%), moderate quantities of 2-trifluoromethylaniline (around 9%), and minimal amounts of 4-trifluoromethylaniline (approximately 1%) [1]. However, modified approaches utilizing specific halogenated precursors can improve the selectivity toward desired isomers.

The reduction phase of this sequential methodology typically employs catalytic hydrogenation using conventional metal catalysts. Studies have shown that catalytic hydrogenation is generally accompanied by minimal isomerization, meaning that isomerically pure or substantially isomerically pure trifluoromethylanilines are obtained when corresponding isomerically pure nitrobenzotrifluoride precursors are utilized [1]. The reaction conditions for the reduction step commonly involve temperatures ranging from 30 to 150 degrees Celsius with hydrogen pressures between 5 to 250 bar [2].

Reaction StepTemperature Range (°C)Pressure (bar)Typical Yield (%)
Nitration0-50Atmospheric85-95
Fluorination200-4505-5070-85
Reduction30-1505-25080-95

Halogen Exchange Reactions

Halogen exchange reactions constitute another fundamental approach for preparing 4-fluoro-3-(trifluoromethyl)aniline through systematic substitution of halogen atoms on aromatic rings. These reactions typically involve the displacement of chlorine or bromine atoms with fluorine using various fluorinating agents under controlled conditions [3]. The process often begins with readily accessible chlorinated or brominated trifluoromethylaniline precursors, which undergo nucleophilic aromatic substitution with fluoride sources.

The effectiveness of halogen exchange reactions depends critically on the electronic environment of the aromatic ring and the positioning of electron-withdrawing groups. The presence of trifluoromethyl groups significantly enhances the reactivity toward nucleophilic aromatic substitution due to their strong electron-withdrawing nature [3]. Research demonstrates that 2-trifluoromethyl-4-chloronitrobenzene can be effectively converted to the corresponding fluorinated derivative through catalytic reduction and dechlorination in polar reaction media with molecular hydrogen [3].

The reaction mechanism typically proceeds through the formation of a Meisenheimer complex intermediate, where the fluoride nucleophile attacks the aromatic carbon bearing the leaving halogen. The stability of this intermediate complex is enhanced by the electron-withdrawing effects of both the trifluoromethyl and nitro groups, facilitating the subsequent elimination of the halide leaving group [3]. Optimal reaction conditions generally require polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures between 80-120 degrees Celsius.

A particularly effective variant involves the reductive dechlorination approach, where compounds containing both nitro and amino functionalities serve as starting materials. This methodology demonstrates excellent yields when employing acid acceptors such as alkali metal hydroxides, carbonates, or tertiary amines in conjunction with hydrogenation catalysts [2]. The reaction time for this process can extend up to 10 hours, although optimized conditions with palladium catalysts and alkali acceptors can achieve practically complete conversion in less than one hour at temperatures between 30-150 degrees Celsius [2].

Novel Catalytic Systems

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed amination protocols represent a significant advancement in the synthesis of fluorinated anilines, offering improved selectivity and milder reaction conditions compared to traditional methods. These catalytic systems utilize palladium complexes in combination with specialized ligands to facilitate carbon-nitrogen bond formation between fluoroalkylamine precursors and aryl halides [4]. The development of these protocols addresses the inherent instability of fluoroalkylated amines under typical cross-coupling conditions by employing weaker bases and optimized catalyst systems.

The reaction mechanism proceeds through the formation of a phenoxide complex as the catalyst resting state, with the electron-withdrawing properties of fluoroalkyl substituents making reductive elimination the turnover-limiting step [4]. This mechanistic understanding has enabled the development of reaction conditions that operate with low catalyst loadings of less than 0.50 molar percent for most substrates while tolerating various functional groups that would typically react with stronger bases used in conventional palladium-catalyzed carbon-nitrogen cross-coupling reactions [4].

Catalyst ComponentLoading (mol%)Temperature (°C)Reaction Time (h)Yield Range (%)
Palladium allyl chloride0.25-0.5080-10012-2475-95
Adamantyl bipyridine phosphine0.50-1.0080-10012-2475-95
Potassium phenoxide150-20080-10012-2475-95

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful optimization tool for the preparation of fluorinated anilines, offering significant advantages in terms of reaction efficiency, selectivity, and energy consumption. This methodology utilizes microwave irradiation to provide rapid and uniform heating, enabling precise control over reaction parameters that are crucial for the synthesis of sensitive fluorinated compounds [5]. The technique is particularly beneficial for reactions involving fluoroaniline derivatives due to the ability to minimize decomposition pathways that can occur under prolonged conventional heating.

Research has demonstrated the successful application of microwave-assisted conditions for the synthesis of benzylidene-fluoroaniline derivatives, achieving completion times of several hours compared to days required for conventional heating methods [5]. The microwave-promoted reactions typically operate at lower temperatures while maintaining high conversion rates, which is particularly advantageous for preserving the integrity of fluorinated functional groups that may be susceptible to thermal degradation [5].

The optimization of microwave-assisted synthesis involves systematic variation of several key parameters including irradiation power, temperature, reaction time, and solvent selection. Studies indicate that polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are particularly effective under microwave conditions due to their ability to efficiently absorb microwave energy and facilitate rapid heating [6]. The use of bases such as sodium carbonate or potassium carbonate in concentrations of 1.5 equivalents relative to the substrate has been shown to provide optimal results [6].

Advanced microwave-assisted protocols have been developed that incorporate photocatalytic elements, utilizing specific wavelengths of light in combination with microwave heating to achieve enhanced reaction selectivity. Research demonstrates that 427-nanometer light sources combined with microwave irradiation can facilitate difluoroalkylation reactions with yields reaching 70-79% under optimized conditions using sodium carbonate as base in dimethyl sulfoxide solvent [6]. The integration of these techniques represents a significant advancement in the field of fluorinated compound synthesis.

Industrial-Scale Production Challenges

Purification and Isolation Techniques

Industrial-scale purification and isolation of 4-fluoro-3-(trifluoromethyl)aniline presents unique challenges due to the specific physical and chemical properties of fluorinated aromatic amines. The separation of fluoroanilines from structurally similar compounds requires specialized techniques that can effectively distinguish between isomers with minimal boiling point differences [7]. Research indicates that aniline and para-fluoroaniline boil within approximately 3 degrees Celsius of each other at atmospheric pressure, making conventional fractional distillation extremely difficult [7].

Advanced separation techniques have been developed specifically for fluoroaniline purification, utilizing the differential solubility properties of mineral acid salts. The process exploits the fact that para-fluoroaniline forms mineral acid salts that are essentially insoluble in certain organic solvents, whereas aniline does not form corresponding salts in significant amounts under similar conditions [7]. This selective salt formation enables efficient separation through crystallization and filtration processes that can be readily scaled for industrial production.

The industrial purification protocol typically involves contacting the crude aniline mixture with mineral acids in the presence of organic solvents to form insoluble fluoroaniline salts, followed by isolation through conventional filtration methods [7]. The isolated salt can subsequently be treated with base to regenerate the free fluoroaniline product [7]. This approach has been successfully implemented in continuous processing systems where the fluoroaniline salt separation occurs in reactor systems with recycled solvents, significantly improving process efficiency.

Purification MethodSelectivityRecovery (%)Scale Suitability
Fractional DistillationLow60-70Limited
Salt Formation/CrystallizationHigh85-95Excellent
Liquid-Liquid ExtractionModerate75-85Good
Chromatographic SeparationHigh90-95Laboratory Only

Yield Optimization Strategies

Yield optimization for industrial-scale production of 4-fluoro-3-(trifluoromethyl)aniline requires comprehensive consideration of multiple process variables including reaction stoichiometry, catalyst selection, temperature control, and residence time optimization [8]. Industrial implementation studies have demonstrated that systematic optimization of these parameters can significantly improve overall process economics while maintaining product quality standards.

Continuous flow processing has emerged as a particularly effective approach for yield optimization, offering superior control over reaction parameters compared to traditional batch processing [9]. Research indicates that continuous flow reactors enable precise management of reaction conditions with reaction times completed within dozens to hundreds of seconds, representing a substantial improvement in reaction efficiency compared to conventional methods [9]. The enhanced mixing characteristics of continuous flow systems result in improved reaction selectivity and reduced formation of undesired byproducts [9].

Temperature optimization studies reveal that maintaining precise thermal control throughout the reaction sequence is critical for maximizing yields while minimizing side reactions. Industrial-scale implementations typically employ multi-stage heating protocols where different reaction steps operate at optimized temperatures [8]. For example, diazotization reactions are commonly performed at 10 degrees Celsius with residence times of 10 minutes, followed by fluorination processes at 60 degrees Celsius with residence times of 5.4 seconds, achieving yields of approximately 70% [10].

Process intensification through the integration of multiple reaction steps in single continuous systems has proven particularly effective for yield optimization. Multi-step continuous flow systems eliminate the need for intermediate product isolation while maintaining precise control over reaction progression [10]. These integrated approaches have been successfully demonstrated at kilogram scales, indicating their viability for large-scale industrial implementation while simultaneously addressing safety concerns associated with handling unstable intermediates such as diazonium salts [10].

Optimization ParameterTraditional BatchContinuous FlowImprovement Factor
Reaction Time6-24 hours30-600 seconds36-288x
Temperature Control±5°C±1°C5x
Yield60-75%75-90%1.2-1.5x
Selectivity80-85%90-95%1.1-1.2x

XLogP3

2.2

UNII

V5584X2CTL

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2357-47-3

Wikipedia

4-fluoro-3-(trifluoromethyl)aniline

Dates

Modify: 2023-08-15

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